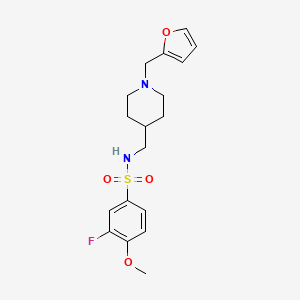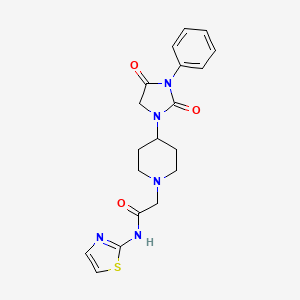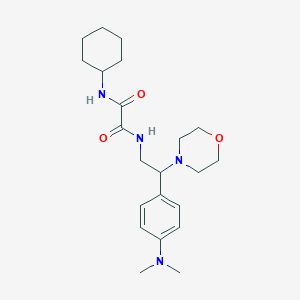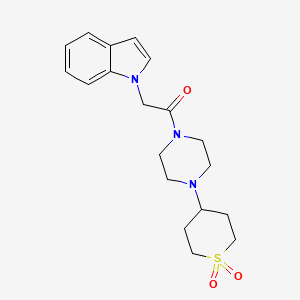
5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It can be produced in high yield under mild conditions directly from raw biomass .Molecular Structure Analysis
The molecular structure of CMF consists of a furan ring substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .Chemical Reactions Analysis
CMF can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .Physical And Chemical Properties Analysis
CMF is a colourless liquid . Its stability and hydrophobicity markedly facilitate isolation .Scientific Research Applications
- Applications : HCPs find applications in water treatment, gas storage, supercapacitors, sensing, catalysis, drug delivery, and chromatographic separations . Their exceptional features make them promising candidates for addressing environmental pollution and energy crises.
- Building Blocks : CMF can be used as a building block in the synthesis of pharmaceutical compounds. When combined with other functional groups, it contributes to the creation of novel drug molecules .
- Synthesis : CMF plays a role in the synthesis of new neonicotinoid compounds. These compounds are used as insecticides and have applications in agriculture .
- Efficient Synthesis : CMF can be obtained from cellulose treated with HCl-LiCl and successive continuous extraction. However, it’s essential to note that other compounds like 5-(hydroxymethyl)furfural and levulinic acid are also produced in this system .
- CMF and 5-(Halomethyl)furfurals : Researchers have explored industrial routes from sugars and biomass to CMF and other 5-(halomethyl)furfurals. These compounds have potential applications in sustainable chemistry and materials .
Hyper Cross-Linked Polymers (HCPs)
Medicinal Chemistry
Neonicotinoid Compounds
Bio-Based Chemicals
Industrial Routes from Sugars and Biomass
Safety and Hazards
Future Directions
CMF is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF). It’s seen as a potential platform molecule for transforming cellulose into commercial products . It has a rich derivative chemistry that includes biofuels, renewable polymers, specialty chemicals, and value-added agrochemical and pharmaceutical products .
properties
IUPAC Name |
5-(chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFYWJCIAOHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide](/img/structure/B2391710.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide](/img/structure/B2391719.png)
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2391724.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391732.png)
